molecular formula C20H19D3N8O3 B606291 Deucravacitinib CAS No. 1609392-27-9

Deucravacitinib

Cat. No. B606291
M. Wt: 425.4673
InChI Key: BZZKEPGENYLQSC-FIBGUPNXSA-N
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Description

Deucravacitinib, also known as BMS-986165, is a medication used for the treatment of moderate-to-severe plaque psoriasis . It is a tyrosine kinase 2 (TYK2) inhibitor and is taken orally . It was developed by Bristol Myers Squibb .


Synthesis Analysis

The synthesis of Deucravacitinib involves several key steps, including a novel cyclocondensation under mild conditions to afford a methylated 1,2,4-triazole with excellent regiocontrol, the development of safe, homogeneous conditions to quench POCl3 following chlorination of a substrate that is sensitive to nucleophilic and basic conditions, the discovery of a robust, scalable “dual-base” palladium-catalyzed C–N coupling reaction, and mechanistic understanding to inform control strategies for a number of process-related impurities in an API step amidation mediated by EDC .


Molecular Structure Analysis

Deucravacitinib has a molecular formula of C20H22N8O3 . The chemical structure of Deucravacitinib contains a methyl amide in which all three hydrogen atoms are replaced by deuterium .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Deucravacitinib include a novel cyclocondensation, the quenching of POCl3, a palladium-catalyzed C–N coupling reaction, and an API step amidation mediated by EDC .


Physical And Chemical Properties Analysis

Deucravacitinib has a molecular weight of 425.5 g/mol . It is a small molecule that is taken orally .

Scientific Research Applications

Psoriasis

Application

Deucravacitinib has been used in the treatment of psoriasis, specifically plaque psoriasis .

Method

In clinical trials, patients with moderate-to-severe plaque psoriasis were administered Deucravacitinib orally once daily .

Results

The drug was found to be well tolerated and efficacious over 1 year in patients with psoriasis . Clinical responses were maintained in patients who received continuous deucravacitinib treatment from baseline .

Psoriatic Arthritis

Application

Deucravacitinib has been studied for its potential in treating psoriatic arthritis .

Method

In a phase II trial, adults with active psoriatic arthritis were administered Deucravacitinib .

Results

The drug showed significant improvements in the American College of Rheumatology-20 (ACR-20) response at week 16 .

Lupus

Application

Deucravacitinib has been studied for its potential in treating lupus .

Method

In a 48-week study, patients with active lupus were administered Deucravacitinib .

Results

The drug was found to be safe, well tolerated, and effective for people with lupus .

Inflammatory Bowel Disease

Application

Deucravacitinib has been studied for its potential in treating inflammatory bowel disease .

Method

In a phase II trial, patients with active inflammatory bowel disease were administered Deucravacitinib .

Results

The drug did not meet the primary efficacy endpoint of clinical remission at Week 12, nor secondary efficacy endpoints .

Safety And Hazards

Deucravacitinib can cause the breakdown of muscle tissue, which can lead to kidney failure . It is also associated with signs of an allergic reaction, such as hives, difficult breathing, and swelling of the face, lips, tongue, or throat .

Future Directions

Given the consistent and positive research findings to date, Deucravacitinib will now move into Phase 3 studies as a potential treatment for lupus . This is an exciting development in lupus drug news, and further updates on Deucravacitinib and other lupus treatments are anticipated .

properties

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZKEPGENYLQSC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation.
Record name Deucravacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16650
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Product Name

Deucravacitinib

CAS RN

1609392-27-9
Record name Deucravacitinib [USAN]
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Record name Deucravacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide
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Record name DEUCRAVACITINIB
Source FDA Global Substance Registration System (GSRS)
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